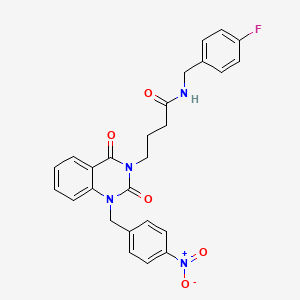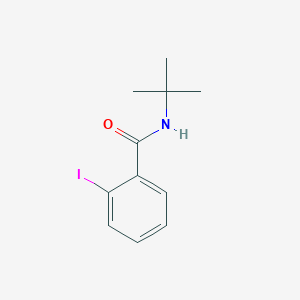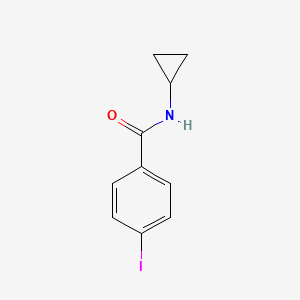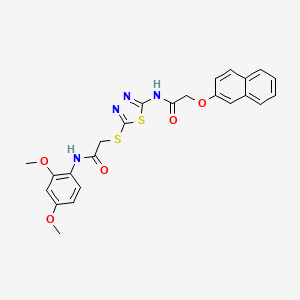![molecular formula C21H22N2O2S B2879741 1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone CAS No. 636568-03-1](/img/structure/B2879741.png)
1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Antituberculosis and Cytotoxicity Studies : Research has synthesized various 3-heteroarylthioquinoline derivatives, including compounds similar to the target molecule, showing significant in vitro activity against Mycobacterium tuberculosis. These compounds also exhibited minimal cytotoxic effects in mouse fibroblasts (Selvam et al., 2011).
Chemical Properties and Applications
- Fluorescent Probes : Research into BODIPY-based fluorescent on-off probes, utilizing similar chemical structures, highlights potential applications in detecting sulfhydryl-specific cleavage reactions and studying biological systems (Fang et al., 2019).
- Stabilized Sulfonium Ylides Synthesis : Investigations into carbodiimide-sulfoxide reactions have produced stabilized sulfonium ylides, relevant to the chemical behavior of similar compounds (Cook & Moffatt, 1968).
Tautomerism and Coordination Chemistry
- Tautomerism and Metal Complexation : Studies on 2-acylmethyl-2-oxazolines, structurally akin to the target compound, have explored their tautomeric forms and potential in coordination chemistry (Jones et al., 2013).
Radical Scavenging and Electrochemical Properties
- Radical Scavenging Activity : Research on phenol derivatives, including structures like the target compound, have evaluated their radical scavenging activities, providing insights into their antioxidant potential (Al‐Sehemi & Irfan, 2017).
- Electrochemical Synthesis : Studies have shown that electrochemical methods can be used to synthesize new derivatives, including phenylpiperazines, which relate to the chemical behavior of the target molecule (Nematollahi & Amani, 2011).
Degradation and Biological Mechanisms
- Degradation of Lignin Model Compounds : Investigations into the degradation of phenolic beta-1 lignin substructure model compounds, which share structural similarities, provide insights into enzymatic degradation mechanisms relevant to the target compound (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Characterization of Derivatives
- Sulfanyl Derivatives Synthesis and Evaluation : Novel sulfanyl derivatives have been synthesized and characterized, showing high antioxidant and antibacterial activities. These findings relate to the synthesis and potential applications of the target compound (Saraç, Orek, & Koparır, 2020).
properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-9-18(10-6-14)25-13-20(24)23-17(4)21(16(3)22-23)26-19-11-7-15(2)8-12-19/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHADIJALVYRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

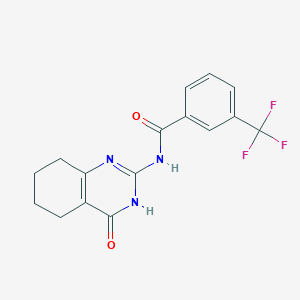
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
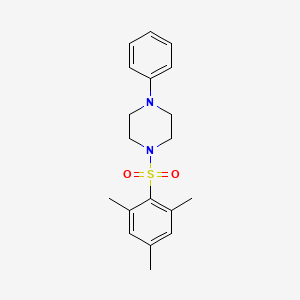
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
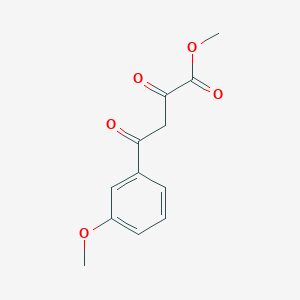
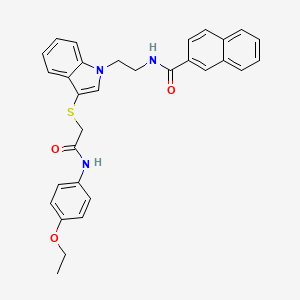
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)
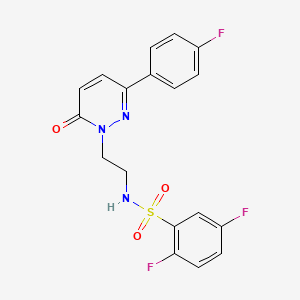
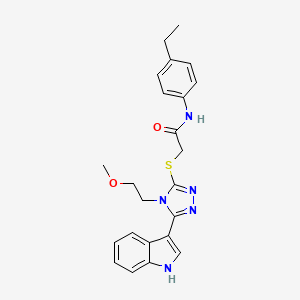
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
